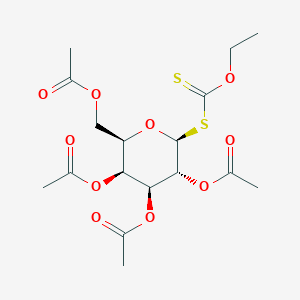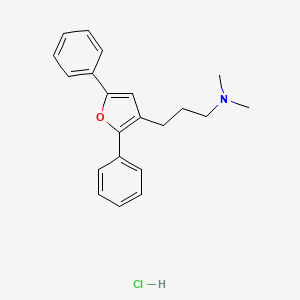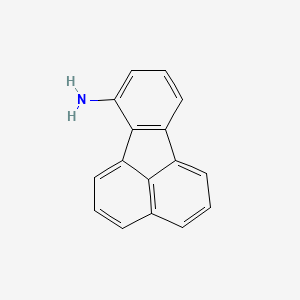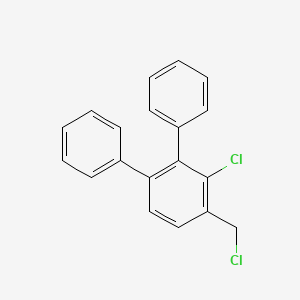
Ethenyl acetate;ethenyl dodecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a polymer formed from the esterification of ethenyl acetate and ethenyl dodecanoate. It is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethenyl acetate;ethenyl dodecanoate typically involves the esterification reaction between ethenyl acetate and dodecanoic acid. The reaction is catalyzed by an acid, such as concentrated sulfuric acid, and is carried out under controlled temperature conditions to optimize yield and purity . The esterification process involves heating the reactants with a large excess of water containing a strong-acid catalyst .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of reactive distillation columns and auxiliary chemical reactions to enhance yield and purity . The production pathways are optimized for energy efficiency, economy, and safety.
Analyse Chemischer Reaktionen
Types of Reactions
Ethenyl acetate;ethenyl dodecanoate undergoes several types of chemical reactions, including:
Hydrolysis: Both acidic and basic hydrolysis can occur, leading to the formation of carboxylic acids and alcohols.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester.
Common Reagents and Conditions
Acidic Hydrolysis: Requires a strong acid catalyst and excess water.
Basic Hydrolysis: Involves the use of a strong base like sodium hydroxide or potassium hydroxide.
Transesterification: Typically uses alcohols and may require a catalyst to proceed efficiently.
Major Products
Hydrolysis: Produces carboxylic acids and alcohols.
Transesterification: Produces different esters depending on the alcohol used in the reaction.
Wissenschaftliche Forschungsanwendungen
Ethenyl acetate;ethenyl dodecanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential use in biological systems due to its biocompatibility.
Medicine: Explored for drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of coatings, adhesives, and other polymer-based materials.
Wirkmechanismus
The mechanism of action of ethenyl acetate;ethenyl dodecanoate involves its interaction with molecular targets through esterification and hydrolysis reactions. The compound can form hydrogen bonds and interact with various functional groups, influencing its reactivity and applications . The pathways involved include nucleophilic attack on the carbonyl carbon and proton transfer mechanisms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simpler ester with similar esterification and hydrolysis reactions.
Methyl butyrate: Another ester with comparable chemical properties.
Uniqueness
Ethenyl acetate;ethenyl dodecanoate is unique due to its polymeric nature and the combination of ethenyl acetate and dodecanoic acid, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in various industries .
Eigenschaften
CAS-Nummer |
26354-30-3 |
|---|---|
Molekularformel |
C18H32O4 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
ethenyl acetate;ethenyl dodecanoate |
InChI |
InChI=1S/C14H26O2.C4H6O2/c1-3-5-6-7-8-9-10-11-12-13-14(15)16-4-2;1-3-6-4(2)5/h4H,2-3,5-13H2,1H3;3H,1H2,2H3 |
InChI-Schlüssel |
UXAYDBNWIBJTRO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCC(=O)OC=C.CC(=O)OC=C |
Verwandte CAS-Nummern |
26354-30-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















